Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine
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Overview
Description
Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine is a complex organic compound characterized by its unique structure, which includes an allyl group, a dichlorophenyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3,4-dichlorophenyl ethylamine with an allyl halide in the presence of a base to form the allyl-substituted intermediate. This intermediate is then reacted with 2-pyrrolidin-1-yl-ethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated amines.
Scientific Research Applications
Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine involves its interaction with specific molecular targets. The dichlorophenyl group may interact with enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Allyl-[2-(2,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine
- Allyl-[2-(3,4-difluoro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine
Uniqueness
Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine is unique due to the specific positioning of the dichloro groups on the phenyl ring, which can influence its reactivity and binding properties
Properties
CAS No. |
138356-16-8 |
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Molecular Formula |
C17H24Cl2N2 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
N-[2-(3,4-dichlorophenyl)ethyl]-N-(2-pyrrolidin-1-ylethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C17H24Cl2N2/c1-2-8-20(12-13-21-9-3-4-10-21)11-7-15-5-6-16(18)17(19)14-15/h2,5-6,14H,1,3-4,7-13H2 |
InChI Key |
IKFDBDJFYBCATB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
Origin of Product |
United States |
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